6,8-Dichloro-3-methylimidazo[1,2-A]pyridine
CAS No.:
Cat. No.: VC17524841
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Cl2N2 |
|---|---|
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | 6,8-dichloro-3-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6Cl2N2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
| Standard InChI Key | WNYWQLJRDWITRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2N1C=C(C=C2Cl)Cl |
Introduction
Structural and Chemical Profile
The imidazo[1,2-A]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 6,8-dichloro-3-methylimidazo[1,2-A]pyridine, the chlorine atoms at positions 6 and 8 contribute to electronic modulation, enhancing electrophilic reactivity, while the methyl group at position 3 influences steric interactions. Single-crystal X-ray diffraction studies confirm planar geometry, with dihedral angles between the imidazole and pyridine rings ranging from 3.6° to 5.4°, depending on substituents .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3106 cm⁻¹ (aromatic C-H stretching) and 1632 cm⁻¹ (C=C ring vibrations). Nuclear magnetic resonance (NMR) data for the compound include distinct signals at δ 2.211 ppm (singlet, 3H, methyl group) and δ 7.754 ppm (singlet, 1H, imidazole proton) . Mass spectrometry confirms a molecular ion peak at m/z 266, consistent with the molecular formula C₁₁H₁₀Cl₂N₂ .
Synthetic Methodologies
One-Pot Condensation Reactions
A scalable synthesis involves the reaction of 2-aminopyridine with α-haloketones under solvent-free conditions. For example, 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-A]pyridine (1) is synthesized via a one-pot reaction using 2-amino-4,6-dichloropyridine and chloroacetone in the presence of neutral alumina, achieving yields exceeding 70% . Optimized protocols eliminate catalysts, reducing purification steps and enhancing atom economy .
Table 1: Synthetic Routes for 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine Derivatives
Post-Functionalization Strategies
The methyl group at position 3 enables further derivatization. Treatment with dimethylformamide-dimethylacetal (DMF-DMA) introduces formyl groups, facilitating cyclocondensation with hydrazine to yield pyrazole hybrids (12) . Bromination at position 2 followed by Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity .
Pharmacological Activities
Antibacterial Efficacy
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine derivatives exhibit broad-spectrum antibacterial activity. Thiazole hybrids (5, 6, 8–10) demonstrate minimum inhibitory concentrations (MIC) of 10–25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ofloxacin in some cases . Mechanistic studies attribute this activity to DNA gyrase inhibition, with molecular docking revealing binding affinities of −8.7 kcal/mol for compound 16h .
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 5 | S. aureus | 12 | 18 |
| 6 | E. coli | 15 | 16 |
| 16h | S. aureus | 10 | 19 |
| 16h | E. coli | 10 | 19 |
Enzyme Inhibition
The compound’s biphenyl derivatives show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values of 79 μM and 65 μM, respectively. Molecular docking identifies interactions with the peripheral anionic site of AChE, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
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Halogen Substituents: Chlorine atoms at positions 6 and 8 enhance electronegativity, improving DNA gyrase binding .
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Methyl Group: The 3-methyl group stabilizes hydrophobic interactions with enzyme pockets, as seen in compound 2h .
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Hybrid Systems: Thiazole and pyrazole rings at position 3 increase bacterial membrane penetration, correlating with lower MIC values .
Computational Insights
Density functional theory (DFT) calculations predict HOMO-LUMO gaps of 4.2–4.5 eV, indicating redox stability. Molecular dynamics simulations reveal that derivatives with adamantyl groups maintain structural rigidity, favoring target binding over 100 ns trajectories .
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